3-(4-Bromo-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione
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Overview
Description
Preparation Methods
The synthesis of 3-(4-Bromo-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione involves several steps. One common method includes the reaction of 4-bromo-1-oxoisoindoline with 1-methylpiperidine-2,6-dione under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete reaction. Industrial production methods may involve similar steps but on a larger scale, with optimized conditions for higher yield and purity .
Chemical Reactions Analysis
3-(4-Bromo-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(4-Bromo-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Bromo-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-(4-Bromo-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione can be compared with other similar compounds, such as:
Lenalidomide: A derivative with similar structural features but different biological activities.
Thalidomide: Another structurally related compound with distinct pharmacological properties.
Pomalidomide: A compound with similar applications in medicine but different mechanisms of action.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activities compared to these similar compounds .
Properties
IUPAC Name |
3-(7-bromo-3-oxo-1H-isoindol-2-yl)-1-methylpiperidine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3/c1-16-12(18)6-5-11(14(16)20)17-7-9-8(13(17)19)3-2-4-10(9)15/h2-4,11H,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDLVYYUNAKYBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC(C1=O)N2CC3=C(C2=O)C=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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